molecular formula C3Cl3F5 B160879 1,1,3-Trichloro-1,2,2,3,3-pentafluoropropane CAS No. 1652-81-9

1,1,3-Trichloro-1,2,2,3,3-pentafluoropropane

Cat. No. B160879
CAS RN: 1652-81-9
M. Wt: 237.38 g/mol
InChI Key: PSVOCRUYXNEMNE-UHFFFAOYSA-N
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Description

1,1,3-Trichloro-1,2,2,3,3-pentafluoropropane is a volatile derivative of propane . It has served as an HCFC replacement for the CFC, 1,1,2-trichloro-1,2,2-trifluoroethane, which was used as a cleaning agent in the aerospace and electronics industries .


Synthesis Analysis

1,1,3-Trichloro-1,2,2,3,3-pentafluoropropane is manufactured in the industry by the addition of Dichlorofluoromethane to Tetrafluoroethylene . In 2016, production in the United States accounted for 11,339 Kilograms .


Molecular Structure Analysis

The molecular formula of 1,1,3-Trichloro-1,2,2,3,3-pentafluoropropane is C3Cl3F5 . The molecular weight is 237.383 . The IUPAC Standard InChI is InChI=1S/C3Cl3F5/c4-2(5,9)1(7,8)3(6,10)11 .


Chemical Reactions Analysis

When released in air, 1,1,3-Trichloro-1,2,2,3,3-pentafluoropropane is subject to degradation in the atmosphere by reaction with photochemically produced hydroxyl radicals . The half-life for this reaction in air is estimated to be 4.9 years .


Physical And Chemical Properties Analysis

The boiling point of 1,1,3-Trichloro-1,2,2,3,3-pentafluoropropane is 345.7 K .

Scientific Research Applications

Surface Tension Studies

The surface tensions for various fluoropropanes, including 1,1,1-trifluoroethane and 1,1-dichloro-2,2,3,3,3-pentafluoropropane, have been measured using the differential capillary rise method. This research is essential in understanding the physical properties and potential applications of these compounds in various industries (Higashi, Shibata, & Okada, 1997).

Production Methods

Methods for producing various pentafluoropropanes, including 1,1,1,3,3-pentafluoropropane, have been developed. These methods involve reactions with hydrogen fluoride and various catalysts, indicating the industrial relevance and synthetic versatility of these compounds (Takubo, Aoyama, & Nakada, 1998).

Liquid Density Measurements

Research on the liquid densities of compounds like HCFC 225ca and HCFC 225cb, which are structurally similar to 1,1,3-Trichloro-1,2,2,3,3-pentafluoropropane, provides valuable data for various applications in chemical engineering and material sciences (Matsuo, Tanaka, Kubota, & Makita, 1994).

Synthon in Alkyne Chemistry

1,1,1,3,3-Pentafluoropropane has been used as a source of trifluoropropynyllithium, demonstrating its utility in synthetic chemistry for preparing trifluoropropynyl-containing systems (Brisdon & Crossley, 2002).

Environmental Impact and Recovery

Studies on the environmental hazards and adsorption recovery of cleaning solvent hydrochlorofluorocarbons, which include compounds structurally similar to 1,1,3-Trichloro-1,2,2,3,3-pentafluoropropane, highlight the importance of understanding the ecological impacts and recovery methods for these substances (Tsai, 2002).

properties

IUPAC Name

1,1,3-trichloro-1,2,2,3,3-pentafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl3F5/c4-2(5,9)1(7,8)3(6,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVOCRUYXNEMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Cl)(C(F)(Cl)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79070-11-4
Record name Poly(difluoromethylene), α-chloro-ω-(2,2-dichloro-1,1,2-trifluoroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79070-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10873888
Record name 1,1,3-Trichloro-1,2,2,3,3-pentafluoropropane
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Molecular Weight

237.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3-Trichloro-1,2,2,3,3-pentafluoropropane

CAS RN

1652-81-9, 79070-11-4
Record name 1,1,3-Trichloro-1,2,2,3,3-pentafluoropropane
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URL https://commonchemistry.cas.org/detail?cas_rn=1652-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3-Trichloro-1,2,2,3,3-pentafluoropropane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(difluoromethylene), .alpha.-chloro-.omega.-(2,2-dichloro-1,1,2-trifluoroethyl)-
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Record name 1,1,3-Trichloro-1,2,2,3,3-pentafluoropropane
Source EPA DSSTox
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Record name 1,1,3-trichloro-1,2,2,3,3-pentafluoropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,3-Trichloro-1,2,2,3,3-pentafluoropropane
Reactant of Route 2
1,1,3-Trichloro-1,2,2,3,3-pentafluoropropane
Reactant of Route 3
1,1,3-Trichloro-1,2,2,3,3-pentafluoropropane
Reactant of Route 4
1,1,3-Trichloro-1,2,2,3,3-pentafluoropropane

Citations

For This Compound
3
Citations
RK Belter - Journal of fluorine chemistry, 2007 - Elsevier
Propyne and propadiene have been previously reported to readily undergo vapor phase catalyzed chlorofluorination at temperatures to 285C to form C 3 F 4 Cl 4 mixtures that are …
Number of citations: 3 www.sciencedirect.com
T Tanuma, K Ohnishi, H Okamoto… - Journal of fluorine …, 1997 - Elsevier
13 C NMR chemical shifts of 3,3-dichloro-1,1,1-trifluoropropanes (CF 3 -CXY-CHCl 2 ), 3-chloro-2,2,3,3-tetrafluoropropanes (CClF 2 -CF 2 -R), and diastereomers of 1,3-dichloro-1,1,2,3-…
Number of citations: 1 www.sciencedirect.com
M Frenkel, X Hong, Q Dong, X Yan… - Densities of …, 2003 - Springer
This document is part of Subvolume J ‘Densities of Halohydrocarbons’ of Volume 8 ‘Thermodynamic Properties of Organic Compounds and their Mixtures’ of Landolt-Börnstein - Group …
Number of citations: 0 link.springer.com

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